REACTION_CXSMILES
|
[NH2:1][CH2:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=[O:8])=[CH:5][CH:4]=1.[C:12]([C:17]1[CH:27]=[CH:26][CH:25]=[C:19]2C(N[C:23](=[O:24])[C:18]=12)=O)(OCC)=[O:13].C(N(CC)CC)C>O1CCCC1>[C:23]1(=[O:24])[N:1]([CH2:2][C:3]2[CH:4]=[CH:5][C:6]([C:7]([OH:9])=[O:8])=[CH:10][CH:11]=2)[C:12](=[O:13])[C:17]2=[CH:27][CH:26]=[CH:25][CH:19]=[C:18]12
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
NCC1=CC=C(C(=O)O)C=C1
|
Name
|
|
Quantity
|
14.5 g
|
Type
|
reactant
|
Smiles
|
C(=O)(OCC)C1=C2C(C(=O)NC2=O)=CC=C1
|
Name
|
|
Quantity
|
9.2 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
is maintained for 72 hours
|
Duration
|
72 h
|
Type
|
TEMPERATURE
|
Details
|
at reflux temperature
|
Type
|
CUSTOM
|
Details
|
The precipitate formed
|
Type
|
CUSTOM
|
Details
|
is isolated at room temperature
|
Type
|
WASH
|
Details
|
after washing with an aqueous acidic solution
|
Type
|
CUSTOM
|
Details
|
drying
|
Name
|
|
Type
|
product
|
Smiles
|
C1(C=2C(C(N1CC1=CC=C(C(=O)O)C=C1)=O)=CC=CC2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 77.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |